molecular formula C16H14Br2N6O4S B1667571 Aprocitentan CAS No. 1103522-45-7

Aprocitentan

货号 B1667571
CAS 编号: 1103522-45-7
分子量: 546.2 g/mol
InChI 键: DKULOVKANLVDEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aprocitentan, sold under the brand name Tryvio, is a medication used for the treatment of hypertension (high blood pressure). It is an endothelin receptor antagonist active at both endothelin A and endothelin B receptors . It is developed for resistant hypertension by Idorsia, which sold it to Janssen but purchased the rights back in 2023 for $343 million . Aprocitentan is an active metabolite of macitentan .


Molecular Structure Analysis

The molecular structure of Aprocitentan is complex, with the formula C16H14Br2N6O4S . It includes two bromine atoms, six nitrogen atoms, and one sulfur atom, among others . The exact details of the molecular structure are not provided in the search results.


Chemical Reactions Analysis

Aprocitentan is involved in various chemical reactions in the body. For example, it is known that 25% of Aprocitentan is cleared through the liver . The pharmacokinetics of Aprocitentan were found to be similar between subjects with moderate hepatic impairment and healthy subjects .


Physical And Chemical Properties Analysis

Aprocitentan is highly bound to plasma proteins and is eliminated in both urine and feces . Its pharmacokinetic profile shows a half-life of 44 hours, fitting a once-daily dosing regimen . Only minor differences in exposure between healthy females and males, healthy elderly and adult subjects, fed and fasted conditions, and renal function have been observed .

科学研究应用

1. Treatment of Resistant Hypertension

  • Application Summary: Aprocitentan is being developed for the treatment of resistant hypertension (RH), a condition where blood pressure remains high despite the use of antihypertensive medications . It acts as a dual endothelin (ET) receptor antagonist, effectively obstructing the binding of endothelin-1 (ET-1) to both ETA and ETB receptors .
  • Methods of Application: Aprocitentan is administered orally . The metabolism of aprocitentan involves two primary elimination pathways, independent of cytochrome P450 (CYP) enzymes and dependent on uridine 5′-diphosphate glucuronosyltransferase and chemically hydrolyzed .
  • Results/Outcomes: Clinical investigation of aprocitentan has advanced to phase 3 trials, yielding promising preliminary outcomes .

2. Treatment of Moderate Hepatic Impairment

  • Application Summary: Aprocitentan is being studied for its effects on patients with moderate hepatic impairment. As 25% of aprocitentan is cleared through the liver, understanding its pharmacokinetics in this population is important .
  • Methods of Application: In the study, subjects with moderate hepatic impairment and matched healthy subjects received a single oral dose of 25 mg aprocitentan .
  • Results/Outcomes: The pharmacokinetics of aprocitentan were similar between subjects with moderate hepatic impairment and healthy subjects. There were no clinically relevant differences in pharmacokinetics between these groups, suggesting that aprocitentan can be administered in subjects with mild and moderate hepatic impairment without dose adjustment .

3. Combination Treatment of Resistant Hypertension

  • Application Summary: The US Food and Drug Administration (FDA) has approved Tryvio ™ (aprocitentan) for the treatment of hypertension in combination with other antihypertensive drugs . This is to lower blood pressure in adult patients who are not adequately controlled on other drugs .
  • Methods of Application: The recommended dosage of Tryvio is 12.5 mg orally once daily, with or without food .
  • Results/Outcomes: Tryvio was evaluated as a monotherapy in a Phase 2 study in patients with hypertension, and as an add-on therapy in a Phase 3 study called PRECISION in patients with confirmed resistant hypertension . In PRECISION, aprocitentan was well tolerated and superior to placebo in lowering blood pressure at week 4, with a sustained effect at week 40 .

4. Treatment of Systemic Hypertension

  • Application Summary: Aprocitentan (Tryvio), a new drug for treating patients with resistant hypertension, was approved by the U.S. Food and Drug Administration (FDA) on March 19, 2024 . As an endothelin-receptor antagonist, the drug blocks the activity of endothelin-1, a vasoconstrictor that is secreted by endothelial cells .
  • Methods of Application: Patients were randomized to receive daily oral aprocitentan or placebo, plus a fixed-dose combination of amlodipine, valsartan, and hydrochlorothiazide .
  • Results/Outcomes: After 4 weeks, mean change in office systolic BP was 15 mm Hg with aprocitentan and 11 mm Hg with placebo; this 4 mm difference was statistically significant . Similar differences between aprocitentan and placebo were found on 24-hour ambulatory monitoring .

5. Synergistic Effect with Other Antihypertensive Drugs

  • Application Summary: Aprocitentan has been shown to have a synergistic effect with other antihypertensive drugs, particularly RAAS (Renin-Angiotensin-Aldosterone System) blockers, in animal models . This suggests that aprocitentan could potentially enhance the efficacy of existing antihypertensive therapies.
  • Methods of Application: This application is based on animal model studies where aprocitentan was administered in combination with RAAS blockers .
  • Results/Outcomes: The studies demonstrated efficacy on blood pressure, and renal and cardiac protection .

6. Treatment of Pulmonary Hypertension

  • Application Summary: While aprocitentan is primarily being developed for systemic hypertension, it’s worth noting that other drugs in the same class (endothelin-receptor antagonists) have been approved for managing pulmonary hypertension . This suggests potential for aprocitentan’s use in this area.
  • Results/Outcomes: The outcomes of this potential application are currently speculative, as specific studies or trials regarding aprocitentan’s use for pulmonary hypertension have not been mentioned .

未来方向

Aprocitentan is currently under investigation in the PRECISION phase III trial for patients with resistant hypertension . The absolute blood pressure reductions with Aprocitentan are in the ranges established as a surrogate for reduction in cardiovascular morbidity in hypertension . Available data support the hypothesis that this new agent could expand our antihypertensive arsenal in resistant hypertension, making Aprocitentan an attractive candidate for further large-scale trials .

属性

IUPAC Name

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKULOVKANLVDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aprocitentan

CAS RN

1103522-45-7
Record name Aprocitentan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprocitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APROCITENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aprocitentan
Reactant of Route 2
Reactant of Route 2
Aprocitentan
Reactant of Route 3
Reactant of Route 3
Aprocitentan
Reactant of Route 4
Aprocitentan
Reactant of Route 5
Aprocitentan
Reactant of Route 6
Aprocitentan

Citations

For This Compound
264
Citations
EK McCoy, KM Lisenby - Journal of Cardiovascular …, 2021 - journals.lww.com
… trial is evaluating aprocitentan's efficacy and safety in patients with TRH receiving multiple antihypertensives. Additional research is needed to determine aprocitentan's role in therapy, …
Number of citations: 11 journals.lww.com
F Angeli, P Verdecchia, G Reboldi - Cardiology and Therapy, 2021 - Springer
… of aprocitentan in this clinical setting. The absolute blood pressure (BP) reductions with aprocitentan … Significant changes in BP with aprocitentan are observed within 14 days, and its BP-…
Number of citations: 14 link.springer.com
S Heidari Nejad, O Azzam, MP Schlaich - Current Hypertension Reports, 2023 - Springer
… , Aprocitentan 12.5 mg, or Aprocitentan 25 mg in a 1:1:1 ratio; an extended single-blind (SB) phase (32 weeks) where all patients received Aprocitentan … to either Aprocitentan 25 mg or …
Number of citations: 1 link.springer.com
MP Schlaich, M Bellet, MA Weber, P Danaietash… - The Lancet, 2022 - thelancet.com
… aprocitentan 12·5 mg, aprocitentan 25 mg, or placebo in a 1:1:1 ratio; part 2 was a 32-week single (patient)-blind part, in which all patients received aprocitentan … to aprocitentan 25 mg …
Number of citations: 45 www.thelancet.com
P Verweij, P Danaietash, B Flamion, J Ménard… - …, 2020 - Am Heart Assoc
This study examined the dose-response characteristics of aprocitentan, a dual endothelin A/endothelin B receptor antagonist, in patients with essential hypertension. In a randomized, …
Number of citations: 55 www.ahajournals.org
M Clozel - Canadian Journal of Physiology and Pharmacology, 2022 - cdnsciencepub.com
… L’aprocitentan est un nouveau double antagoniste des récepteurs ET A et ET B de l’endothéline (ARE) … This paper reviews the scientific rationale for developing aprocitentan in forms of …
Number of citations: 10 cdnsciencepub.com
P Gueneau de Mussy, PN Sidharta… - Clinical …, 2021 - Wiley Online Library
Aprocitentan is a novel, oral, dual endothelin receptor antagonist (ERA) in development in difficult‐to‐control hypertension. As fluid retention and edema are concerns with ERAs, we …
Number of citations: 16 ascpt.onlinelibrary.wiley.com
J Xu, X Jiang, S Xu - Drug Discovery Today, 2023 - Elsevier
… Aprocitentan reached C max at 4 and 3 h, and elimination half-life was 49.1 and … of aprocitentan did not differ significantly between Caucasian and other ethnicities. Thus, aprocitentan is …
Number of citations: 3 www.sciencedirect.com
PN Sidharta, H Fischer… - Current Drug …, 2021 - ingentaconnect.com
… Based on this study, doses of 12.5 and 25 mg aprocitentan are tested in a … to aprocitentan, it was important to characterize the metabolites as well as elimination pathways of aprocitentan…
Number of citations: 12 www.ingentaconnect.com
Y Yao, B Fan, B Yang, Z Jia, B Li - The Journal of Clinical …, 2023 - Wiley Online Library
… The clinical examination of aprocitentan has advanced to … administered either aprocitentan 12.5 mg, aprocitentan 25 mg, or … , during which all patients received aprocitentan 25 mg. The …
Number of citations: 3 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。